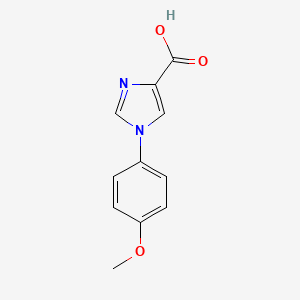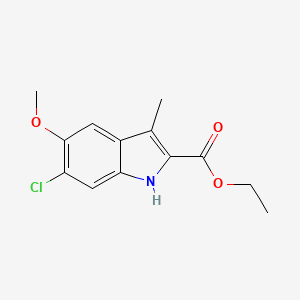
1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid is a compound that contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms, and a carboxylic acid group . It also contains a methoxyphenyl group, which consists of a phenyl ring attached to a methoxy group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized through various methods. For instance, a one-pot synthesis of a tetra-substituted imidazole was reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Chemical Reactions Analysis
The compound, being an imidazole derivative, is likely to participate in various chemical reactions. Imidazoles are known to act as a nucleophile in nucleophilic substitution reactions . The carboxylic acid group can undergo reactions such as esterification and amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar carboxylic acid group and the aromatic imidazole and phenyl rings would influence its solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One of the applications of imidazole derivatives, which share a structural similarity to "1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid," is in corrosion inhibition. For example, Prashanth et al. (2021) synthesized new imidazole derivatives and tested their corrosion inhibition efficacy on mild steel in acidic solutions. These compounds, including variants with methoxyphenyl groups, showed significant corrosion inhibition efficiency, which was confirmed through various experimental and theoretical methods (Prashanth et al., 2021).
Synthesis and Biological Studies
Ramanathan (2017) reported on the synthesis and characterization of 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole, highlighting the biological significance of the imidazole ring. The study discusses the pharmacokinetic improvements imidazole derivatives can offer, suggesting their use in medicinal chemistry for their antimicrobial and anticancer activities (Ramanathan, 2017).
Construction of Metal-Organic Frameworks (MOFs)
Xiong et al. (2013) and others have explored the construction of metal-organic frameworks using multifunctional imidazole dicarboxylates as spacers. These frameworks have been studied for their structural characteristics, thermal, and photoluminescence properties. The inclusion of methoxyphenyl groups in these ligands demonstrates their versatility and the potential for creating novel materials with specific functionalities (Xiong et al., 2013).
Novel Complexes and Their Properties
The synthesis of novel complexes using imidazole derivatives as ligands has been reported by several studies. These complexes exhibit a range of architectures and have been characterized for their properties such as luminescence. For instance, Wang et al. (2013) synthesized supramolecular complexes demonstrating the structural versatility and potential applications of imidazole derivatives in material science (Wang et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNKFVWGHIQDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile](/img/structure/B2762484.png)
![5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole](/img/structure/B2762485.png)
![2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2762486.png)
![6-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2762487.png)
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-cyclohexylacetamide](/img/structure/B2762488.png)



![5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2762499.png)
![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone](/img/structure/B2762500.png)


![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/no-structure.png)
![2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2762504.png)